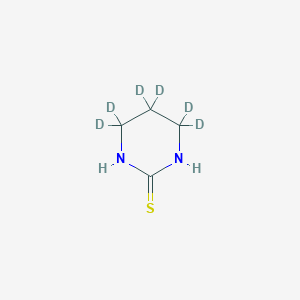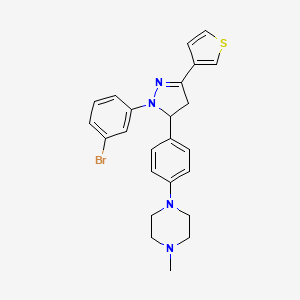![molecular formula C27H24N2O2 B15139009 Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in various cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . These enzymes phosphorylate the 3’ position of the inositol ring in phosphatidylinositol (PtdIns) and its derivatives, playing a crucial role in intracellular signaling pathways . PI3Ks are divided into three classes based on their structure and function: Class I, Class II, and Class III . Class I PI3Ks are further subdivided into IA and IB, with Class IA being the most studied due to its involvement in cancer .
Preparation Methods
The preparation of PI3K inhibitors involves various synthetic routes and reaction conditions. One common method is the synthesis of ATP-competitive inhibitors, which target the ATP-binding site of the enzyme . These inhibitors are often synthesized through multi-step organic reactions involving the formation of heterocyclic compounds. Industrial production methods for PI3K inhibitors typically involve large-scale organic synthesis, purification, and formulation processes to ensure the production of high-purity compounds suitable for clinical use .
Chemical Reactions Analysis
PI3Ks undergo various chemical reactions, including phosphorylation, oxidation, and reduction . The primary reaction catalyzed by PI3Ks is the phosphorylation of the 3’ hydroxyl group of phosphatidylinositol (PtdIns) and its derivatives . This reaction requires ATP as a phosphate donor and occurs at the plasma membrane . Common reagents used in these reactions include ATP, phosphatidylinositol substrates, and various cofactors . The major products formed from these reactions are phosphatidylinositol 3-phosphate (PI3P), phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) .
Scientific Research Applications
PI3Ks have numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, PI3Ks are studied for their role in tumor growth and progression . Inhibitors targeting PI3Ks are being developed as potential cancer therapies . In immunology, PI3Ks are investigated for their role in immune cell signaling and function . PI3K inhibitors are also being explored for their potential in treating inflammatory and autoimmune diseases . Additionally, PI3Ks are studied in the context of metabolic disorders, as they play a role in insulin signaling and glucose metabolism .
Mechanism of Action
The mechanism of action of PI3Ks involves the phosphorylation of phosphatidylinositol substrates at the 3’ position of the inositol ring . This phosphorylation event generates lipid second messengers that recruit and activate downstream signaling proteins, such as AKT and mTOR . These signaling pathways regulate various cellular processes, including cell growth, survival, and metabolism . PI3K inhibitors exert their effects by blocking the ATP-binding site of the enzyme, thereby preventing the phosphorylation of phosphatidylinositol substrates and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
PI3Ks are often compared with other lipid kinases, such as phosphatidylinositol 4-kinases (PI4Ks) and phosphatidylinositol 5-kinases (PI5Ks) . While PI3Ks phosphorylate the 3’ position of the inositol ring, PI4Ks and PI5Ks phosphorylate the 4’ and 5’ positions, respectively . This difference in substrate specificity highlights the unique role of PI3Ks in cellular signaling . Additionally, PI3Ks are compared with other members of the PI3K/AKT/mTOR pathway, such as AKT and mTOR . Unlike PI3Ks, which are lipid kinases, AKT and mTOR are protein kinases that phosphorylate serine and threonine residues on target proteins . This distinction underscores the specialized function of PI3Ks in lipid signaling .
Properties
Molecular Formula |
C27H24N2O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
propan-2-yl 9-ethyl-1-naphthalen-1-ylpyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C27H24N2O2/c1-4-29-24-15-8-7-13-20(24)22-16-23(27(30)31-17(2)3)28-25(26(22)29)21-14-9-11-18-10-5-6-12-19(18)21/h5-17H,4H2,1-3H3 |
InChI Key |
CCPVJNGJNZLMDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=CC(=NC(=C31)C4=CC=CC5=CC=CC=C54)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)

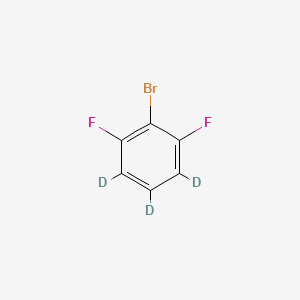
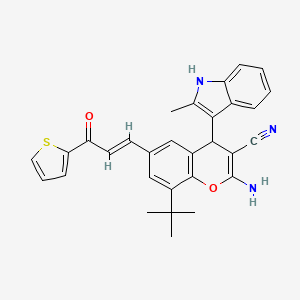
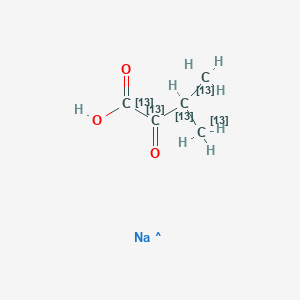
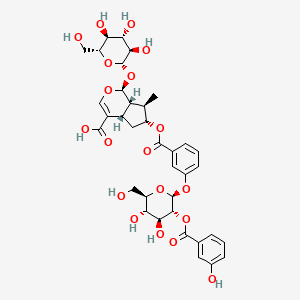
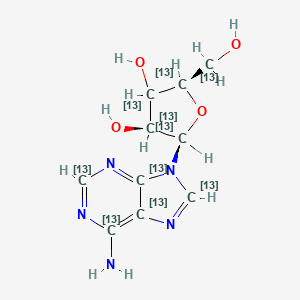
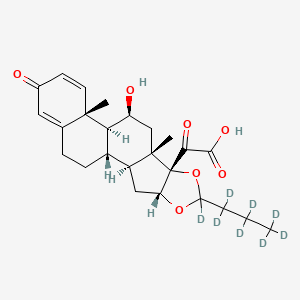
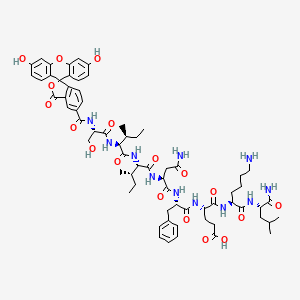
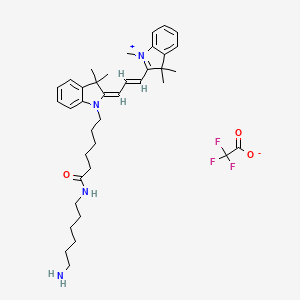
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
